molecular formula C11H9BrClN3 B8288553 2-Amino-4-chloro-6-(2-methyl-5-bromo-phenyl)-pyrimidine

2-Amino-4-chloro-6-(2-methyl-5-bromo-phenyl)-pyrimidine

Cat. No.: B8288553
M. Wt: 298.56 g/mol
InChI Key: AAAPIIADYMVYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-(2-methyl-5-bromo-phenyl)-pyrimidine is a useful research compound. Its molecular formula is C11H9BrClN3 and its molecular weight is 298.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrClN3

Molecular Weight

298.56 g/mol

IUPAC Name

4-(5-bromo-2-methylphenyl)-6-chloropyrimidin-2-amine

InChI

InChI=1S/C11H9BrClN3/c1-6-2-3-7(12)4-8(6)9-5-10(13)16-11(14)15-9/h2-5H,1H3,(H2,14,15,16)

InChI Key

AAAPIIADYMVYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-methyl-5-bromo-phenylboronic acid (7.0 g, 32.6 mmol), 2-amino-4,6-dichloropyrimidine (6.95 g, 42.4 mmol), and degassed ethylene glycol dimethyl ether (150 ml) was added a solution of sodium carbonate (17.3 g, 163 mmol) in water (50 ml). The mixture was stirred vigorously and palladium acetate (0.73 g, 3.26 mmol) was added followed by triphenylphosphine (1.71 g, 6.52 mmol). After stirring for 16 hours, the mixture was diluted with water (100 ml) and extracted with ethyl acetate (3×100 ml). The combined extracts were washed with water (100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:4) to provide 2-amino-4-chloro-6-(2-methyl-5-bromo-phenyl)-pyrimidine (7.8 g, 80% yield) as a pale yellow powder. 1H NMR (DMSO-d6) δ 7.58 (d, J=2.0 Hz, 1H), 7.55 (dd, J=2.0, 8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 7.26 (br s, 2H), 6.86 (s, 1H), 2.32 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.73 g
Type
catalyst
Reaction Step Five

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